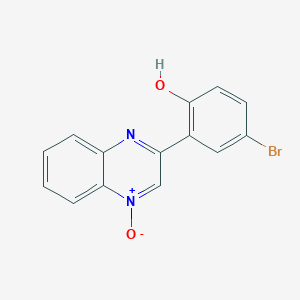
1-(3-Phenylpropyl)cyclopentanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropyl)cyclopentanol is an organic compound that belongs to the class of cycloalkanols It features a cyclopentane ring substituted with a hydroxyl group and a 3-phenylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Phenylpropyl)cyclopentanol can be synthesized through several methods. One common approach involves the reduction of 1-(3-Phenylpropyl)cyclopentanone using sodium borohydride. The reaction typically takes place in an alcohol solvent such as methanol or ethanol, where the carbonyl group is reduced to a hydroxyl group .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of 1-(3-Phenylpropyl)cyclopentene in the presence of a metal catalyst such as palladium or platinum. This method is favored for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Phenylpropyl)cyclopentanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Cyclopentanone derivatives.
Reduction: Various cyclopentanol derivatives.
Substitution: Cyclopentyl halides and other substituted cyclopentanes.
Applications De Recherche Scientifique
1-(3-Phenylpropyl)cyclopentanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various chemical reactions
Mécanisme D'action
The mechanism of action of 1-(3-Phenylpropyl)cyclopentanol involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. The phenylpropyl group contributes to its hydrophobic interactions, affecting its solubility and distribution in biological systems .
Comparaison Avec Des Composés Similaires
Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.
1-Phenylcyclopentanol: Similar structure but with a phenyl group directly attached to the cyclopentane ring.
3-Phenylpropyl alcohol: Lacks the cyclopentane ring but has a similar phenylpropyl group.
Uniqueness: 1-(3-Phenylpropyl)cyclopentanol stands out due to the combination of the cyclopentane ring and the 3-phenylpropyl group, which imparts unique chemical and physical properties. This structural uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required .
Propriétés
Numéro CAS |
53668-63-6 |
|---|---|
Formule moléculaire |
C14H20O |
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
1-(3-phenylpropyl)cyclopentan-1-ol |
InChI |
InChI=1S/C14H20O/c15-14(10-4-5-11-14)12-6-9-13-7-2-1-3-8-13/h1-3,7-8,15H,4-6,9-12H2 |
Clé InChI |
MJTWUCGKACWAMN-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CCCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


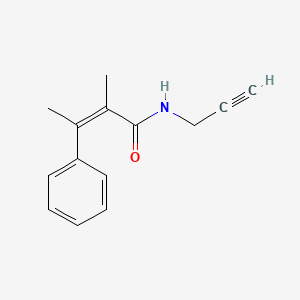
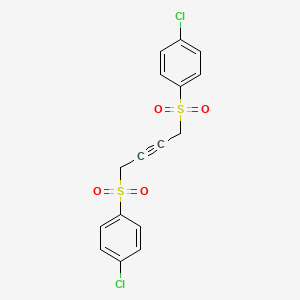

![(1Z)-1-[(4-Aminophenyl)imino]-1H-isoindol-3-amine](/img/structure/B14631768.png)

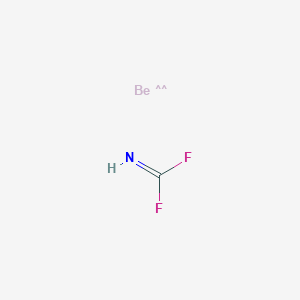

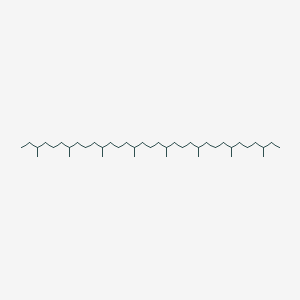
![3-[(1,3-Dioxolan-4-yl)methoxy]propanenitrile](/img/structure/B14631794.png)
![[2-(Phenylcarbamoyl)phenyl]phosphonic acid](/img/structure/B14631802.png)
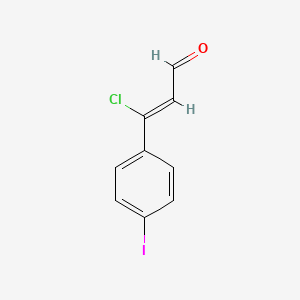
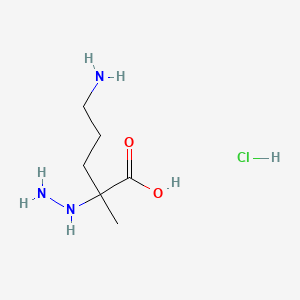
![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)
